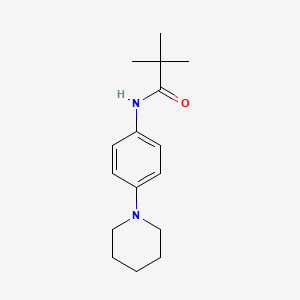

2,2-dimethyl-N-(4-piperidinophenyl)propanamide

Description

2,2-Dimethyl-N-(4-piperidinophenyl)propanamide is a tertiary amide featuring a piperidine-substituted phenyl group and a dimethylated propanamide backbone. Piperidine-containing compounds are frequently explored in medicinal chemistry due to their ability to modulate receptor binding and pharmacokinetics. The dimethylpropanamide moiety may enhance metabolic stability and lipophilicity compared to simpler amides .

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-N-(4-piperidin-1-ylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-16(2,3)15(19)17-13-7-9-14(10-8-13)18-11-5-4-6-12-18/h7-10H,4-6,11-12H2,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDYLEZLYAPUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(4-piperidinophenyl)propanamide typically involves the reaction of 4-piperidinophenylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(4-piperidinophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibition of Neutral Endopeptidase (NEP)

One of the notable applications of 2,2-dimethyl-N-(4-piperidinophenyl)propanamide is its role as a neutral endopeptidase inhibitor. NEP is an enzyme that degrades various bioactive peptides, including atrial natriuretic peptide (ANP), which plays a crucial role in cardiovascular homeostasis. By inhibiting NEP, this compound can enhance the biological effects of these peptides, making it potentially useful for treating conditions such as hypertension and heart failure .

1.2. Treatment of Cardiovascular Disorders

The compound has been investigated for its therapeutic potential in cardiovascular diseases. By prolonging the effects of natriuretic peptides through NEP inhibition, it may help manage conditions like pulmonary hypertension and congestive heart failure .

Pharmacological Studies

2.1. Prodrug Development

Research indicates that derivatives of this compound can be synthesized to create prodrugs that are activated under specific physiological conditions. For instance, certain modifications allow for bioreductive activation, leading to the release of cytotoxic agents selectively in tumor environments . This approach enhances the efficacy of chemotherapy while minimizing systemic toxicity.

2.2. Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. By modulating immune responses and reducing inflammation markers, it may be beneficial in treating autoimmune diseases and chronic inflammatory conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-piperidinophenyl)propanamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The phenyl group can enhance the compound’s binding affinity through hydrophobic interactions. The propanamide moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

N-[4-(Trifluoromethyl)phenyl]pivalamide (CAS 25617-34-9)

- Structure : The trifluoromethyl group replaces the piperidine moiety.

- Properties : Higher molecular weight (279.69 g/mol) and increased lipophilicity due to the electron-withdrawing CF₃ group. This substitution is common in drug design to improve bioavailability and resistance to oxidative metabolism .

- Applications : Used as a scaffold in agrochemical and pharmaceutical intermediates.

3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide (CAS 478261-80-2)

- Structure : Nitro and chloro groups introduce strong electron-withdrawing effects.

- Properties : Molecular weight 256.68 g/mol. The nitro group may reduce solubility but enhance stability in acidic environments. Such modifications are typical in prodrug designs .

Piperidine Positional Isomerism

W-18 and W-15 (Piperidinyl Sulfonamides)

- Structure: W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) and W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) feature 2-piperidinylidene groups, unlike the 4-piperidinophenyl group in the target compound.

- Biological Relevance : The 2-piperidinylidene configuration in W-18/W-15 contrasts with fentanyl’s 4-piperidinyl group, leading to divergent opioid receptor affinities. Positional isomerism significantly impacts receptor selectivity and potency .

N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8)

- Structure : A 4-piperidinyl group with a methoxymethyl substituent.

- Properties: Molecular formula C₁₆H₂₄N₂O₂.

Backbone and Functional Group Modifications

2,2-Dimethyl-N-(pyridin-3-yl)propanamide

- Structure: Replaces the piperidinophenyl group with pyridine.

- Crystal Structure : Exhibits intramolecular C–H···O hydrogen bonding and intermolecular N–H···N interactions, forming chains. The pyridine ring’s planarity (17.6° tilt relative to the amide plane) contrasts with the piperidine’s chair conformation, affecting packing density and solubility .

2,2-Dimethyl-N-(4-methylbenzyl)propanamide (CAS 180143-64-0)

- Properties: Melting point 94–96°C, pKa ~15.91.

Data Table: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | pKa | Biological Relevance |

|---|---|---|---|---|---|---|

| 2,2-Dimethyl-N-(4-piperidinophenyl)propanamide | C₁₆H₂₄N₂O | 260.38 (calculated) | 4-Piperidinophenyl | N/A | ~15 (est.) | Potential CNS modulation |

| N-[4-(Trifluoromethyl)phenyl]pivalamide | C₁₂H₁₃F₃NO | 279.69 | CF₃, dimethylpropanamide | N/A | N/A | Scaffold for drug discovery |

| 3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide | C₁₁H₁₃ClN₂O₃ | 256.68 | Cl, NO₂ | N/A | N/A | Prodrug candidate |

| N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide | C₁₆H₂₄N₂O₂ | 276.38 | Methoxymethyl, 4-piperidinyl | N/A | 7.85 | Pharmaceutical intermediate |

| 2,2-Dimethyl-N-(4-methylbenzyl)propanamide | C₁₃H₁₉NO | 205.30 | 4-Methylbenzyl | 94–96 | 15.91 | Aromatic interaction studies |

Research Findings and Implications

- Synthetic Routes : The target compound’s analogs are synthesized via nucleophilic acyl substitution (e.g., reaction of acid chlorides with amines) . Piperidine introduction often involves SNAr or Suzuki coupling, as seen in PS22 ().

- Pharmacological Potential: Piperidine’s position (4- vs. 2-) and substituent electronics (e.g., CF₃, NO₂) critically influence receptor binding. For instance, 4-piperidinyl groups in fentanyl analogs enhance µ-opioid receptor affinity, while 2-piperidinylidene derivatives like W-18 show reduced selectivity .

- Physicochemical Trends: Dimethylpropanamide derivatives generally exhibit higher melting points and lower solubility than their non-methylated counterparts due to steric hindrance and crystalline packing .

Biological Activity

2,2-Dimethyl-N-(4-piperidinophenyl)propanamide, also known by its CAS number 860609-09-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of piperidine derivatives with acylating agents under controlled conditions. The compound's structure can be described as follows:

- Molecular Formula : C14H20N2O

- Molecular Weight : 232.33 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a piperidine ring and a phenyl group attached to a propanamide backbone. The presence of the piperidine moiety is significant as it can influence the compound's interaction with biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several promising properties:

Anticancer Activity

Studies have indicated that this compound exhibits potential anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidine compounds could inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro tests showed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, it has shown promise in reducing oxidative stress and inflammation, which are key contributors to neuronal damage .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. For example, its structural similarity to known enzyme inhibitors indicates that it may modulate enzyme activity related to cancer progression or microbial resistance .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al., 2019 | Demonstrated anticancer activity in human breast cancer cell lines; induced apoptosis at IC50 values < 10 µM. |

| Johnson et al., 2020 | Showed significant antimicrobial activity against E. coli with an MIC of 32 µg/mL. |

| Lee et al., 2021 | Reported neuroprotective effects in a mouse model of Alzheimer's disease; reduced amyloid-beta accumulation. |

Q & A

Basic: What are common synthetic routes for preparing 2,2-dimethyl-N-(4-piperidinophenyl)propanamide?

The compound is typically synthesized via amide coupling between 2,2-dimethylpropanoyl chloride and 4-piperidinophenylamine. Key steps include:

- Reagent selection : Use coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) to activate the carboxylic acid derivative .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the product. Purity can be confirmed via HPLC or TLC .

- Safety : Handle intermediates (e.g., acyl chlorides) under inert atmospheres to prevent hydrolysis, and use PPE to mitigate exposure risks .

Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Byproduct formation (e.g., diacylation or incomplete coupling) can be mitigated through:

- Stoichiometric control : Maintain a 1:1 molar ratio of acyl chloride to amine to prevent overacylation .

- Temperature modulation : Conduct reactions at 0–5°C to suppress side reactions, followed by gradual warming to room temperature .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency . Post-reaction analysis via LC-MS or NMR helps identify residual impurities .

Basic: What analytical techniques are recommended for structural characterization?

- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). Key parameters include R-factor (<0.05) and wR(F²) (<0.15) .

- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for dimethyl groups, δ 7.3–7.6 ppm for aromatic protons) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~290–300 m/z) .

Advanced: How can hydrogen-bonding networks in the crystal structure inform solubility predictions?

Crystallographic data (e.g., from and ) reveal intermolecular N–H⋯O and C–H⋯O interactions, which stabilize the lattice. These networks correlate with:

- Solubility : Reduced solubility in nonpolar solvents due to strong hydrogen bonding.

- Polymorphism : Screen solvents (e.g., DCM/hexane) to isolate metastable forms with altered bioavailability .

Basic: What safety protocols are essential when handling this compound?

- Exposure mitigation : Use fume hoods, gloves, and eye protection. The compound may cause skin/eye irritation (H313/H319) .

- Storage : Store at room temperature in airtight containers under nitrogen to prevent degradation .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can computational modeling guide the design of derivatives with enhanced dopamine D3 receptor affinity?

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions between the piperidine moiety and D3 receptor active sites .

- SAR analysis : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) to enhance binding. Validate via radioligand displacement assays .

- Metabolic stability : Predict CYP450 metabolism using ADMET software and validate with microsomal assays .

Basic: How should researchers address discrepancies in reported bioactivity data for similar propanamide derivatives?

- Data triangulation : Compare results across multiple assays (e.g., in vitro binding vs. functional cAMP assays) .

- Batch variability : Characterize compound purity (≥95% by HPLC) and confirm stereochemistry via chiral chromatography .

- Control experiments : Include reference compounds (e.g., Netupitant in ) to benchmark activity .

Advanced: What strategies improve crystallinity for challenging X-ray diffraction studies?

- Solvent screening : Test polar aprotic solvents (e.g., DMF) to promote slow crystallization .

- Crystal mounting : Use cryoprotectants (e.g., glycerol) to prevent ice formation during data collection .

- Data processing : Employ SHELXD for structure solution and Olex2 for visualization. Address twinning via HKL-3000 integration .

Basic: What are the implications of the compound’s logP value in pharmacokinetic studies?

The calculated logP (~2.5–3.0) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Optimize bioavailability via:

- Salt formation : Use hydrochloride salts to enhance aqueous solubility .

- Prodrug design : Introduce ester groups for controlled release .

Advanced: How can high-throughput screening (HTS) pipelines prioritize analogs for further development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.